molecular formula C9H12O3 B2498019 5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione CAS No. 1935324-77-8

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione

Cat. No.: B2498019
CAS No.: 1935324-77-8
M. Wt: 168.192
InChI Key: KFBVRXMOWPMGTH-UHFFFAOYSA-N
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Description

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione is a chemical compound with the molecular formula C9H12O3 It is a derivative of cyclopentafuran and is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the cyclopentafuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentane derivatives with ethyl groups in the presence of catalysts to facilitate the formation of the furan ring. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane-1,2-dicarboxylic acid anhydride
  • Hexahydro-1H-cyclopenta[f]furan-1,3-dione
  • Methyl 2-(2-methylbenzo[d]oxazol-5-yl)acetate

Uniqueness

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione is unique due to its specific ethyl substitution and hexahydro structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-ethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-5-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBVRXMOWPMGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C(C1)C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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